molecular formula C21H21ClN2O3 B14959172 N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Katalognummer: B14959172
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: FUSQHFYCCCZQNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Chlorination: The addition of a chlorine atom to the benzoyl group.

    Piperidine Formation: The formation of the piperidine ring structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction might yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of certain biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-acetylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(4-acetylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(4-acetylphenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide

Uniqueness

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may have unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C21H21ClN2O3

Molekulargewicht

384.9 g/mol

IUPAC-Name

N-(4-acetylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H21ClN2O3/c1-14(25)15-4-8-19(9-5-15)23-20(26)16-10-12-24(13-11-16)21(27)17-2-6-18(22)7-3-17/h2-9,16H,10-13H2,1H3,(H,23,26)

InChI-Schlüssel

FUSQHFYCCCZQNC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.